molecular formula C17H17NO2 B12676831 Methyl 2-[(3-phenylpropylidene)amino]benzoate CAS No. 84930-08-5

Methyl 2-[(3-phenylpropylidene)amino]benzoate

Cat. No.: B12676831
CAS No.: 84930-08-5
M. Wt: 267.32 g/mol
InChI Key: ICANWIXAAGSKBR-UHFFFAOYSA-N
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Description

Methyl 2-[(3-phenylpropylidene)amino]benzoate is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It is known for its unique structure, which includes a benzoate ester linked to a phenylpropylideneamino group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-phenylpropylidene)amino]benzoate typically involves the condensation reaction between methyl 2-aminobenzoate and 3-phenylpropionaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-phenylpropylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amines .

Scientific Research Applications

Methyl 2-[(3-phenylpropylidene)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-phenylpropylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A related compound with similar structural features but different functional groups.

    Phenylpropylideneamino derivatives: Compounds with variations in the phenylpropylideneamino group.

Uniqueness

Methyl 2-[(3-phenylpropylidene)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

84930-08-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl 2-(3-phenylpropylideneamino)benzoate

InChI

InChI=1S/C17H17NO2/c1-20-17(19)15-11-5-6-12-16(15)18-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-13H,7,10H2,1H3

InChI Key

ICANWIXAAGSKBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CCCC2=CC=CC=C2

Origin of Product

United States

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